molecular formula C14H19NO5S B13715657 3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid

3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid

Cat. No.: B13715657
M. Wt: 313.37 g/mol
InChI Key: YFIGYXORZPWDMZ-UHFFFAOYSA-N
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Description

3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C14H19NO5S It is characterized by the presence of a prop-2-enoic acid group attached to a phenyl ring, which is further substituted with a tert-butylsulfamoyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid typically involves multiple steps:

    Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the tert-butylsulfamoyl and methoxy groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Prop-2-enoic Acid Group: The prop-2-enoic acid group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Final Assembly: The final step involves coupling the substituted phenyl ring with the prop-2-enoic acid group under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the prop-2-enoic acid group to a propanoic acid group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Propanoic acid derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-butylsulfamoyl)-4-methoxybenzoic acid: Similar structure but lacks the prop-2-enoic acid group.

    4-methoxyphenylpropanoic acid: Similar structure but lacks the tert-butylsulfamoyl group.

Uniqueness

3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C14H19NO5S/c1-14(2,3)15-21(18,19)12-9-10(6-8-13(16)17)5-7-11(12)20-4/h5-9,15H,1-4H3,(H,16,17)

InChI Key

YFIGYXORZPWDMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC

Origin of Product

United States

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